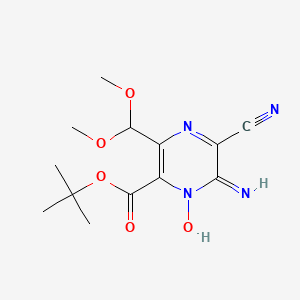
6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester is a complex organic compound belonging to the pyrazine family Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Addition of the cyano group: This can be introduced via nucleophilic substitution reactions using cyanide sources.
Oxidation: The final step involves the oxidation of the pyrazine ring to form the 1-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the pyrazine ring or the substituents.
Reduction: Reduction reactions can target the cyano group or the pyrazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butoxycarbonyl group yields the free amine, while reduction of the cyano group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. These interactions may involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering gene expression: Affecting transcription factors and gene regulatory networks.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-phenylpyrazine: Lacks the tert-butoxycarbonyl, cyano, and dimethoxymethyl groups.
2-Amino-3-cyanopyrazine: Lacks the tert-butoxycarbonyl and dimethoxymethyl groups.
6-(tert-Butoxycarbonyl)-3-cyanopyrazine: Lacks the amino and dimethoxymethyl groups.
Uniqueness
6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester is unique due to its combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butoxycarbonyl group provides protection for the amino group, the cyano group introduces reactivity, and the dimethoxymethyl group adds steric bulk and electronic effects.
Propiedades
IUPAC Name |
tert-butyl 5-cyano-3-(dimethoxymethyl)-1-hydroxy-6-iminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-13(2,3)22-11(18)9-8(12(20-4)21-5)16-7(6-14)10(15)17(9)19/h12,15,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAAXMGDBGALDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(C(=N)N1O)C#N)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2778877.png)


![1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2778882.png)

![3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2778888.png)

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-2-chloro-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2778891.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2778895.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2778897.png)



